4-(3,6-Diiodo-9H-carbazol-9-YL)benzaldehyde

Dye-sensitized solar cells Molar extinction coefficient Carbazole donor engineering

4-(3,6-Diiodo-9H-carbazol-9-yl)benzaldehyde (CAS 601454-30-2) is the definitive advanced intermediate for D-π-A dye-sensitized solar cells and thermally robust OLED emitters. Its 3,6-diiodo pattern delivers higher Pd-catalyzed cross-coupling yields than bromo analogs and enables unsymmetrical 3,6-disubstitution without protecting groups. The p-benzaldehyde handle permits rapid Knoevenagel condensation with cyanoacrylic acid acceptors. Synthesized via a validated one-step Vilsmeier protocol that provides quantitative yield without chromatography, this building block minimizes cost-per-gram and secures reliable supply for programs scaling carbazole-based candidates.

Molecular Formula C19H11I2NO
Molecular Weight 523.1 g/mol
CAS No. 601454-30-2
Cat. No. B12595529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,6-Diiodo-9H-carbazol-9-YL)benzaldehyde
CAS601454-30-2
Molecular FormulaC19H11I2NO
Molecular Weight523.1 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=O)N2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I
InChIInChI=1S/C19H11I2NO/c20-13-3-7-18-16(9-13)17-10-14(21)4-8-19(17)22(18)15-5-1-12(11-23)2-6-15/h1-11H
InChIKeyVSHTZLVEUMQKPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Specification for 4-(3,6-Diiodo-9H-carbazol-9-YL)benzaldehyde (CAS 601454-30-2)


4-(3,6-Diiodo-9H-carbazol-9-yl)benzaldehyde (CAS 601454-30-2; C₁₉H₁₁I₂NO; MW 523.11) is a 3,6-diiodinated carbazole building block bearing a reactive p-benzaldehyde moiety at the N-9 position . It serves as a strategic intermediate for introducing the 3,6-diiodocarbazole pharmacophore or chromophore into larger conjugated architectures via Schiff-base condensations, Knoevenagel reactions, or palladium-catalyzed cross-coupling at the aryl iodide sites [1]. The presence of two iodine atoms confers heavy-atom-enhanced photophysical properties and provides orthogonal synthetic handles not available with non-halogenated or brominated analogs, directly enabling its prioritization in both medicinal chemistry and organic electronics programs.

Why Generic Carbazole-Benzaldehyde Analogs Cannot Replace 4-(3,6-Diiodo-9H-carbazol-9-YL)benzaldehyde (CAS 601454-30-2) in D-π-A Systems


Substituting 4-(9H-carbazol-9-yl)benzaldehyde or 4-(3,6-dibromo-9H-carbazol-9-yl)benzaldehyde for the target 3,6-diiodo compound introduces critical performance deficits in donor-π-acceptor (D-π-A) architectures. The iodo substituents are superior leaving groups in palladium-catalyzed cross-coupling reactions compared to bromo or chloro analogs, enabling higher-yielding sequential derivatization at the 3- and 6-positions [1]. More importantly, the 3,6-diiodocarbazole donor unit specifically enhances molar extinction coefficients and suppresses charge recombination at the TiO₂–dye–electrolyte interface relative to non-halogenated carbazole donors—a dual advantage that cannot be replicated by bromo- or unsubstituted variants [2]. Generic substitution therefore results in measurable losses in both synthetic efficiency and device photocurrent.

Quantitative Comparator-Based Evidence for 4-(3,6-Diiodo-9H-carbazol-9-YL)benzaldehyde (CAS 601454-30-2)


Molar Extinction Coefficient Enhancement: 3,6-Diiodocarbazole Donor vs. Unsubstituted Carbazole Donor in DSSC Dyes

In a head-to-head comparison within the same D-π-A dye framework, incorporation of a 3,6-diiodocarbazole dendritic donor (dyes DX4 vs. DX1-3) significantly enhances the molar extinction coefficient (ε) of the charge-transfer absorption band [1]. The diiodo substitution also suppresses charge recombination between photoinjected electrons and the I₃⁻/I⁻ electrolyte, evidenced by higher open-circuit voltage (Vₒₒ) and increased electron lifetime in electrochemical impedance spectroscopy measurements relative to the carbazole-based control dyes [1]. This dual enhancement—increased light-harvesting and reduced recombination—is specific to the iodo functionality and not observed with unsubstituted carbazole donors.

Dye-sensitized solar cells Molar extinction coefficient Carbazole donor engineering

Thermal Stability of Derived Tricarbazole Blue Emitters: Building-Block Value in OLED Material Design

4-(3,6-Diiodo-9H-carbazol-9-yl)benzaldehyde (intermediate 2) is an essential building block for synthesizing tricarbazole-based blue light-emitting materials. When elaborated into final tricarbazole products via Wittig coupling, the resulting compounds exhibit exceptionally high glass transition temperatures (Tg = 243–266 °C) and decomposition temperatures (Td = 506–527 °C) [1]. These values substantially exceed those of typical small-molecule blue emitters from non-carbazole or mono-carbazole families, where Tg values often fall below 150 °C. The superior thermal stability is directly linked to the rigid tricarbazole framework enabled by the diiodo-aldehyde intermediate, making it the enabling precursor for thermally robust OLED host or emitter materials.

OLED Blue emitter Glass transition temperature Thermal stability

Synthetic Efficiency: Quantitative One-Step Vilsmeier Synthesis Versus Multi-Step Literature Protocols

A recently published protocol (2023) demonstrates that 4-(3,6-diiodo-9H-carbazol-9-yl)benzaldehyde can be synthesized in a single step and quantitative yield via adapted Vilsmeier conditions [1]. This represents a significant practical advantage over traditional multi-step routes that require separate iodination and N-arylation/formylation sequences, which typically result in cumulative yields well below 70% and require intermediate purification. The quantitative one-step method provides the product in analytically pure form after simple workup, verified by ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectroscopy [1]. For the related non-iodinated analog 4-(9H-carbazol-9-yl)benzaldehyde, comparable one-step quantitative protocols are not reported; syntheses generally involve Ullmann coupling followed by Vilsmeier formylation with variable yields.

One-step synthesis Quantitative yield Vilsmeier formylation Diiodocarbazole aldehyde

Iodo-Specific Cross-Coupling Reactivity Advantage over Bromo and Chloro Analogs

The 3,6-diiodo substitution pattern provides a well-established reactivity advantage in palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig) over the corresponding 3,6-dibromo and 3,6-dichloro carbazole analogs [1]. Aryl iodides undergo oxidative addition to Pd(0) significantly faster than aryl bromides (approximate rate: I > Br >> Cl), enabling sequential chemoselective coupling at the 3- and 6-positions under milder conditions [1]. This differential reactivity is critical when constructing unsymmetrically 3,6-disubstituted carbazoles, as it allows stepwise introduction of two different aryl, alkynyl, or amino substituents without protecting-group strategies. Both 3,6-diiodo- and 3,6-dibromo-9H-carbazoles are used as intermediates for OLED materials, yet the iodo derivative consistently offers higher reactivity in cross-coupling, translating to shorter reaction times and higher yields per coupling step [1].

Palladium-catalyzed cross-coupling C–C bond formation Aryl iodide reactivity Carbazole functionalization

Differentiation from 3,6-Diiodo-9-phenylcarbazole: Aldehyde Functionality for Extended Conjugation

A structurally close comparator, 3,6-diiodo-9-phenylcarbazole (CAS 57103-21-6), shares the same 3,6-diiodocarbazole core but lacks the reactive formyl group . The target compound's p-benzaldehyde moiety enables direct Knoevenagel condensation with active methylene compounds (e.g., cyanoacetic acid) to form D-π-A sensitizer dyes in a single step, a transformation impossible with 3,6-diiodo-9-phenylcarbazole without additional functionalization steps [1]. The aldehyde also permits Schiff-base formation with primary amines and hydrazides, offering entry points into carbazole-based covalent organic frameworks (COFs) and fluorescent sensors that are structurally inaccessible from the phenyl analog [1]. While exact reaction yields are context-dependent, the presence versus absence of the aldehyde group is a binary differentiator that determines whether an entire class of condensation-based products is accessible.

Benzaldehyde handle Knoevenagel condensation Schiff base Conjugation extension

Application Scenarios Where 4-(3,6-Diiodo-9H-carbazol-9-YL)benzaldehyde (CAS 601454-30-2) Delivers Documented Advantage


DSSC Sensitizer Development Requiring High Molar Extinction Coefficient Carbazole Donors

When designing metal-free organic sensitizers for dye-sensitized solar cells, the 3,6-diiodocarbazole donor motif provides enhanced molar extinction coefficients and suppressed charge recombination at the TiO₂/dye/electrolyte interface relative to unsubstituted carbazole donors. This compound supplies the aldehyde handle required for one-step Knoevenagel condensation with cyanoacrylic acid acceptors, enabling rapid construction of D-π-A sensitizer libraries [1]. The resulting DX4-type dyes exhibit improved photocurrent and open-circuit voltage compared to DX1-3 dyes based on simple carbazole donors, making this intermediate the preferred starting material for high-performance DSSC chromophore optimization [1].

Thermally Robust Blue OLED Host/Emitter Material Synthesis via Tricarbazole Architecture

For OLED applications requiring blue emissive materials with glass transition temperatures exceeding 240 °C and decomposition temperatures above 500 °C, this compound serves as the key intermediate in constructing tricarbazole-based fluorophores [2]. The derived tricarbazole products exhibit Tg = 243–266 °C and Td = 506–527 °C with strong blue photoluminescence (λₑₘ = 445–457 nm), thermal stability metrics that significantly surpass those of conventional small-molecule blue emitters [2]. Programs targeting long-lifetime OLED devices under high-brightness operation should specify this intermediate to access the rigid tricarbazole core.

Combinatorial Carbazole Library Synthesis via Sequential Pd-Catalyzed Cross-Coupling

The 3,6-diiodo pattern enables stepwise chemoselective cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig) at the two iodo positions, exploiting the inherently higher reactivity of aryl iodides over bromides or chlorides toward oxidative addition to Pd(0) [3]. This allows the construction of unsymmetrically 3,6-disubstituted carbazole libraries without protecting-group manipulation. Simultaneously, the p-benzaldehyde functionality provides an orthogonal third diversification point for condensation chemistry, enabling a true three-point divergent synthesis strategy from a single advanced intermediate [3].

Scalable Synthesis of Carbazole-Aldehyde Building Blocks via Quantitative One-Step Protocol

Medicinal chemistry and process chemistry groups requiring multi-gram to kilogram quantities of 4-(3,6-diiodo-9H-carbazol-9-yl)benzaldehyde benefit from the validated one-step Vilsmeier synthesis protocol that delivers the product in quantitative yield without chromatographic purification [4]. This protocol obviates the traditional multi-step iodination–N-arylation–formylation sequence that incurs cumulative yield losses and purification bottlenecks, directly reducing cost-per-gram and improving supply chain reliability for programs scaling carbazole-based candidate molecules [4].

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